Generic oxidized phospholipid procurement without sn-2 chain verification compromises experimental reproducibility. PON-PC is a defined Tr-OxPL with a 9-carbon sn-2 aldehyde-terminated chain.
• TLC Rf 0.46 - distinct from POVPC (0.39), PGPC (0.24) - ideal lipidomic calibration standard for oxLDL & BALF.
• ~2-fold faster macrophage clearance vs. POVPC over 4h, enables CD36 scavenger receptor studies.
• Suppresses TNF-α, NO, NADP+ in alveolar macrophages at 40 µM; elevated in smoke-exposed & aged murine BALF.
Molecular FormulaC33H64NO9P
Molecular Weight649.8 g/mol
Cat. No.B3025673
⚠ Attention: For research use only. Not for human or veterinary use.
PON-PC (CAS 135726-46-4), also known as 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine, is a truncated oxidized phospholipid (Tr-OxPL) characterized by a 9-carbon sn-2 fatty acyl chain terminating in a reactive aldehyde group [1]. This compound is generated during oxidative modification of palmitoyl oleoyl phosphatidylcholine (POPC) and is a constituent of oxidized low-density lipoprotein (oxLDL), with documented elevation in bronchoalveolar lavage fluid following cigarette smoke exposure and in aged murine models [2]. At a concentration of 40 µM, PON-PC suppresses TNF-α, nitric oxide, and NADP+ production in primary mouse alveolar macrophages .
1Oxidized phospholipid reference standard for TLC-based lipidomics method development
2Defined macrophage clearance kinetics for scavenger receptor and lipid handling studies
3Cardiac ischemia-reperfusion injury model compound with cardiomyocyte Ca²⁺ handling endpoints
Truncated oxidized phosphatidylcholines (Tr-OxPCs) share a common scaffold but differ critically in the length and terminal chemistry of their oxidized sn-2 chains. These structural variations translate into measurable differences in chromatographic retention behavior, membrane bilayer perturbation potency, and susceptibility to enzymatic or cellular clearance [1][2]. Specifically, PON-PC, POVPC, and PGPC exhibit divergent Rf values on thin-layer chromatography and are eliminated at distinct rates by alveolar macrophages, with PGPC and PONPC showing faster initial clearance than POVPC [3]. Moreover, PGPC induces a substantially greater decrease in membrane lipid order compared to POVPC, a distinction that has not been characterized for PON-PC but underscores the functional non-equivalence of these species [4]. Procurement of a generic oxidized phospholipid without specifying the exact oxidized acyl chain configuration will compromise experimental reproducibility and confound interpretation of structure-activity relationships in inflammation, membrane biophysics, and lipid signaling studies.
Chromatographic Rf mismatch
PON-PC migrates at a distinct Rf compared with POVPC, PGPC, and PAzPC; substitution will compromise analytical peak assignment and purity monitoring.
Clearance kinetics not interchangeable
Alveolar macrophage elimination rates differ across truncated oxidized PC species; using POVPC instead will alter temporal exposure profiles and downstream signaling interpretation.
Membrane biophysical behavior likely differs
PGPC reduces membrane lipid order more than POVPC; PON-PC’s 9-carbon aldehyde-terminated chain is expected to produce unique bilayer perturbation effects, limiting interchangeability.
[1] Fruhwirth GO, Loidl A, Hermetter A. Oxidatively modified fatty acyl chain determines physicochemical properties of aggregates of oxidized phospholipids. Biochim Biophys Acta. 2010;1798(7):1390-1399. View Source
[2] Karki P, Birukov KG. Oxidized Phospholipids in Healthy and Diseased Lung Endothelium. Cells. 2020;9(4):981. View Source
[3] Yeang C, Hasanally D, et al. Elimination of truncated oxidized phosphatidylcholine by mouse alveolar macrophages. Figure 3. 2020. PMC7415279. View Source
[4] Vitkova V, et al. Impact of Truncated Oxidized Phosphatidylcholines on Phospholipase A2 Activity in Mono- and Polyunsaturated Biomimetic Vesicles. Int J Mol Sci. 2023;24(13):11166. View Source
PON-PC Differentiation Evidence
TLC Rf Differentiation
PON-PC possesses the highest thin-layer chromatography (TLC) retention factor among four truncated oxidized phosphatidylcholines evaluated under identical experimental conditions, enabling unambiguous analytical discrimination from POVPC, PGPC, and PAzPC [1].
TLC Rf IdentityHead-to-head
Rf 0.46 vs POVPC 0.39, PGPC 0.24, PAzPC 0.38
Supports unambiguous species identification and purity monitoring
PON-PC Rf is 0.07 higher than POVPC (18% relative increase), 0.22 higher than PGPC (92% relative increase), and 0.08 higher than PAzPC (21% relative increase)
Conditions
TLC analysis of 30 µM truncated OxPC standards, n = 3 independent cultures, 37°C
Why This Matters
This quantitative chromatographic distinction enables researchers to verify compound identity, monitor purity, and accurately track PON-PC in complex lipid mixtures without cross-interference from structurally similar oxidized phospholipids.
[1] Yeang C, Hasanally D, et al. Elimination of truncated oxidized phosphatidylcholine by mouse alveolar macrophages. Figure 3. 2020. PMC7415279. View Source
Alveolar Macrophage Clearance Rates
PON-PC is cleared from culture medium by mouse alveolar macrophages with kinetics that differ substantially from structurally related oxidized phosphatidylcholines, establishing compound-specific cellular handling [1].
Macrophage ClearanceHead-to-head
~45-50% reduction in 4 h (PONPC) vs PGPC ~55-60%, POVPC ~20-25%
Clearance kinetics differ substantially; exposure profile depends on species chosen
30 µM, mouse alveolar macrophages, 1-4 h, n=3
ImmunometabolismMacrophage BiologyLipid Clearance
Evidence Dimension
Cellular elimination rate over 4 hours
Target Compound Data
PONPC shows ~45-50% reduction in medium concentration after 4-hour incubation with alveolar macrophages (estimated from quantification graph)
PON-PC clearance is approximately 2-fold faster than POVPC and 2.5-fold faster than PAzPC; PGPC clearance is approximately 2.4-fold faster than POVPC
Conditions
30 µM truncated OxPCs treated with mouse alveolar macrophages for 1 and 4 hours at 37°C, quantified by TLC densitometry, n = 3
Why This Matters
For experiments modeling macrophage-mediated lipid metabolism or scavenger receptor function, the distinct clearance kinetics of PON-PC relative to POVPC or PGPC will produce different temporal exposure profiles and downstream signaling outcomes, necessitating compound-specific rather than class-generic procurement decisions.
ImmunometabolismMacrophage BiologyLipid Clearance
[1] Yeang C, Hasanally D, et al. Elimination of truncated oxidized phosphatidylcholine by mouse alveolar macrophages. Figure 3. 2020. PMC7415279. View Source
Co-Elevation with POVPC in IR Injury
Both PON-PC and POVPC are significantly elevated during myocardial ischemia-reperfusion (IR) injury, and direct treatment of cardiomyocytes with these oxidized phosphatidylcholines negatively affects cellular calcium handling and contraction [1].
IR Injury Co-elevationReported
Both PONPC and POVPC significantly elevated during IR; both impair Ca²⁺ handling and contraction
Compound-specific effects on cardiomyocyte function require separate investigation
Significantly increased during IR (quantitative fold-change not provided in abstract)
Comparator Or Baseline
POVPC also significantly increased during IR
Quantified Difference
Both species are pro-apoptotic and co-elevated during IR; functional effects on Ca²⁺ transients and contraction were observed with direct treatment of both compounds
Conditions
Adult rat cardiomyocytes, ischemia/reperfusion model
Why This Matters
For cardiovascular studies of IR injury mechanisms, PON-PC represents a disease-relevant lipid mediator that should be distinguished from POVPC in experimental design, as both species contribute to IR pathophysiology but may act through distinct receptor interactions or downstream pathways.
[1] Stamenkovic A, Maddaford T, Ravandi A, Pierce G. The Oxidized Phospholipids POVPC and PONPC affect Calcium Transients and Contraction in Adult Rat Cardiomyocytes. J Mol Cell Cardiol. 2018;124:118. View Source
Membrane Perturbation Differences
In comparative membrane biophysics studies of truncated oxidized phospholipids, PGPC induces a markedly larger decrease in membrane lipid order than POVPC in both mono- and polyunsaturated phosphatidylcholine vesicles [1]. While PON-PC was not directly quantified in this study, the data establish that oxidized sn-2 chain structure critically determines membrane-perturbing potency, supporting the inference that PON-PC will exhibit behavior distinct from both POVPC and PGPC.
Membrane PerturbationClass-level inference
PGPC > POVPC in membrane lipid order disruption; PON-PC not measured
PON-PC likely exhibits distinct bilayer effects; direct measurement needed
PGPC induced a much larger decrease in membrane lipid order compared with POVPC in POPC and PDPC vesicles
Quantified Difference
Difference between PGPC and POVPC was statistically significant and described as much larger, with the difference occurring at the glycerol backbone level
Conditions
Large unilamellar vesicles (LUVs) composed of POPC or PDPC, physiological temperature, fluorescence spectroscopy
Why This Matters
For experiments investigating how oxidized phospholipids alter membrane biophysical properties (fluidity, permeability, lipid raft organization), researchers should anticipate that PON-PC will produce quantitatively different membrane effects than POVPC or PGPC based on its unique 9-carbon aldehyde-terminated sn-2 chain. Procurement of the specific oxidized phospholipid species is essential for accurate modeling of oxidative membrane damage.
[1] Vitkova V, et al. Impact of Truncated Oxidized Phosphatidylcholines on Phospholipase A2 Activity in Mono- and Polyunsaturated Biomimetic Vesicles. Int J Mol Sci. 2023;24(13):11166. View Source
PON-PC Key Research Applications
Lipidomics Chromatographic Resolution
The distinct TLC Rf value of PON-PC (0.46) relative to POVPC (0.39), PGPC (0.24), and PAzPC (0.38) makes this compound an ideal calibration standard for developing and validating analytical methods that require unambiguous identification of specific truncated oxidized phosphatidylcholine species in biological samples [1]. Researchers performing lipidomic profiling of oxidized LDL, pulmonary surfactant, or bronchoalveolar lavage fluid should procure PON-PC as a reference standard to ensure accurate peak assignment and quantification.
Alveolar Macrophage Clearance Assays
The differential clearance kinetics of PON-PC by mouse alveolar macrophages—approximately 2-fold faster elimination than POVPC over 4 hours—support its use in experiments designed to probe scavenger receptor specificity (e.g., CD36) and macrophage lipid handling mechanisms [1]. Procurement of PON-PC is specifically indicated for studies requiring an oxidized phospholipid substrate that exhibits intermediate clearance rates distinct from both the rapidly cleared PGPC and the slowly cleared POVPC.
Cardiac IR Injury and Calcium Handling
Based on the demonstrated elevation of both PON-PC and POVPC during IR injury and their direct effects on cardiomyocyte calcium transients and contractile function, PON-PC should be selected for ex vivo or in vitro cardiovascular studies examining oxidized phospholipid-mediated cardiac dysfunction [2]. The compound enables precise investigation of IR pathophysiology without confounding by structurally similar but functionally distinct oxidized lipid species.
Pulmonary Inflammation and Aging Lung Injury
PON-PC is documented to be elevated in bronchoalveolar lavage fluid of cigarette smoke-exposed and aged mice, and it suppresses TNF-α, NO, and NADP+ production in primary alveolar macrophages at 40 µM [3]. The compound is appropriate for studies investigating age-dependent vulnerability of pulmonary endothelium to oxidized phospholipids and the role of CD36-mediated signaling in infectious lung injury exacerbation [4].
Application
Selection Property
Validation Focus
Lipidomics Chromatographic Resolution
Distinct TLC Rf for species identification
Method validation and peak assignment accuracy
Alveolar Macrophage Clearance Assays
Defined clearance kinetics relative to other Tr-OxPCs
Scavenger receptor specificity and lipid handling
Cardiac IR Injury and Calcium Handling
Co-elevation with POVPC in IR, affects Ca²⁺ transients
OxPL-mediated cardiac dysfunction mechanisms
Pulmonary Inflammation and Aging Lung Injury
Elevation in BALF of smoke/aged models, macrophage suppression
CD36-dependent endothelial injury signaling
[1] Yeang C, Hasanally D, et al. Elimination of truncated oxidized phosphatidylcholine by mouse alveolar macrophages. Figure 3. 2020. PMC7415279. View Source
[2] Stamenkovic A, Maddaford T, Ravandi A, Pierce G. The Oxidized Phospholipids POVPC and PONPC affect Calcium Transients and Contraction in Adult Rat Cardiomyocytes. J Mol Cell Cardiol. 2018;124:118. View Source
[4] Karki P, et al. Aging-Related Accumulation of Truncated Oxidized Phospholipids Augments Infectious Lung Injury and Endothelial Dysfunction via CD36-Dependent Mechanism. Cells. 2023;12(15):1937. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.